molecular formula C19H15Cl2NO2 B11938097 N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide CAS No. 853311-65-6

N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide

Cat. No.: B11938097
CAS No.: 853311-65-6
M. Wt: 360.2 g/mol
InChI Key: XQPMDVKWOBQOJM-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide is a propanamide derivative featuring a 3-chlorophenyl amide group and a 5-(4-chlorophenyl)furan-2-yl substituent. The compound’s dual chloro-substituents enhance lipophilicity and metabolic stability, properties critical for drug-like molecules .

Properties

CAS No.

853311-65-6

Molecular Formula

C19H15Cl2NO2

Molecular Weight

360.2 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C19H15Cl2NO2/c20-14-6-4-13(5-7-14)18-10-8-17(24-18)9-11-19(23)22-16-3-1-2-15(21)12-16/h1-8,10,12H,9,11H2,(H,22,23)

InChI Key

XQPMDVKWOBQOJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide, also known as a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on current research findings.

Chemical Structure and Synthesis

This compound features a unique structure that includes a furan ring, chlorophenyl groups, and an amide functional group. The molecular formula is C19H15Cl2NO2 with a molecular weight of approximately 360.24 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Furan Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Chlorophenyl Groups : Utilizes Friedel-Crafts acylation reactions where the furan ring reacts with chlorobenzoyl chlorides in the presence of Lewis acid catalysts.

The following table summarizes key structural features and synthetic routes:

Compound Name Molecular Formula Molecular Weight Key Functional Groups
This compoundC19H15Cl2NO2360.24 g/molAmide, Furan, Chlorophenyl

Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic effects. Its mechanism likely involves interactions with specific molecular targets such as cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.

Therapeutic Applications

  • Anti-inflammatory Effects : Studies have demonstrated that this compound can significantly reduce inflammation in various models, suggesting potential use in treating inflammatory diseases.
  • Analgesic Properties : Animal studies indicate that it possesses analgesic properties comparable to traditional pain relievers, making it a candidate for pain management therapies.
  • Anticancer Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) suggests that the presence of chlorine substituents enhances its biological efficacy.

Case Studies

  • In Vitro Studies on Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating an IC50 value indicating effective inhibition of cell proliferation.
  • Animal Models for Inflammation : In vivo experiments have shown that administration of this compound leads to significant reductions in inflammatory markers in animal models of arthritis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

Compound Name Structural Features Biological Activity
Compound A3-Chloro substitution on phenylModerate anti-inflammatory
Compound B4-Chloro substitution on phenylLow cytotoxicity
This compoundDual chlorophenyl groups and furan ringHigh anti-inflammatory and cytotoxicity

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares a propanamide backbone with modifications on the phenyl and furyl groups. Key structural analogs include:

Compound Name Structural Variations Key Features Reference
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide - 4-Bromophenyl (furyl)
- 3-Chloro-4-methylphenyl (amide)
Increased molecular weight (Br vs. Cl); enhanced steric bulk from methyl group
N-(3-Chloro-4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide - 3-Nitrophenyl (furyl)
- 3-Chloro-4-methylphenyl (amide)
Electron-withdrawing nitro group; potential for altered reactivity
N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide - 4-Fluorophenyl (furyl)
- 3-Chlorophenyl (amide)
Smaller, electronegative F atom; reduced steric hindrance
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide - 3-Chlorophenyl (furyl)
- 2-Methylphenyl (amide)
Meta-chloro vs. para-chloro positioning; ortho-methyl affects binding
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide - Benzothiazole (amide)
- 3-Chlorophenyl (propanamide side chain)
Heterocyclic benzothiazole enhances π-π interactions

Physicochemical Properties

  • Halogen Effects :
    • Bromine (Br) in 3-(5-(4-bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide increases molecular weight (Br: ~80 Da) and lipophilicity compared to chlorine (Cl: ~35 Da) .
    • Fluorine (F) in N-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide offers higher electronegativity, improving metabolic stability .
  • Substituent Positioning :
    • Para-chloro (target compound) vs. meta-chloro () alters electronic distribution and steric accessibility .

Key Observations

  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., ) may exhibit enhanced binding to electron-deficient targets but face solubility challenges .
  • Heterocyclic Modifications : Benzothiazole or thiazole rings () improve target engagement through additional hydrogen bonding or aromatic interactions .

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